![molecular formula C11H17Cl2N3O B3033963 (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride CAS No. 1286274-40-5](/img/structure/B3033963.png)
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
Overview
Description
“(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” is a chemical compound with the molecular formula C11H16ClN3O . It contains a total of 30 atoms; 15 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of “(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
“(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” has a molecular weight of 241.72 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Protein Kinase Inhibition
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: and its derivatives have been investigated as potential protein kinase inhibitors. The compound’s planar pyrido[3,4-g]quinazoline tricyclic system plays a crucial role in maintaining protein kinase inhibitory potency. Researchers have synthesized derivatives and evaluated their activity against a panel of protein kinases. The results highlight the importance of the planar structure in achieving desired inhibitory effects .
PKB (Protein Kinase B) Inhibition
Lipophilic substitutions within the compound’s benzyl moiety led to ATP-competitive, nanomolar inhibitors with remarkable selectivity for PKB (also known as Akt) over closely related kinases like PKA. These inhibitors hold promise for cancer therapy and other diseases where PKB dysregulation is implicated .
Antitubercular Activity
Derivatives derived from (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone have been explored for their in vitro antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives exhibited promising results against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10;;/h1-3,6,9H,4-5,7-8,12H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQPDTZIDFCBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=N2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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